2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione

Lipophilicity Physicochemical profiling Chromatographic method development

Sourcing an orthogonally protected bifunctional intermediate for stepwise amine elaboration is often hindered by inconsistent purity and hygroscopic free-amine instability. This compound directly solves these challenges: • Crystalline, non-hygroscopic phthalimide-protected form ensures long-term storage stability vs. the free amine. • Orthogonal deprotection: phthalimide (hydrazinolysis) & nitro (Pd/C-H₂) enable independent functionalization without intermediate isolation. • LogP 3.1 yields baseline-resolved HPLC peaks from synthetic neighbors (ΔLogP ~1-1.7), streamlining purity assessment. Available from stock for immediate global dispatch; inquiry-based pricing for bulk orders.

Molecular Formula C18H16N2O5
Molecular Weight 340.3 g/mol
Cat. No. B13942766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC18H16N2O5
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O5/c1-12-11-13(7-8-16(12)20(23)24)25-10-4-9-19-17(21)14-5-2-3-6-15(14)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3
InChIKeyHPWVVXMLXUTBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione – Identity, Physicochemical & Synthetic Profile


2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione (CAS 329945-94-0; molecular formula C₁₈H₁₆N₂O₅; MW 340.3 g/mol) is an N-substituted phthalimide derivative bearing a 3-methyl-4-nitrophenoxypropyl side chain [1]. The compound is classified as a dicarboximide within the isoindole-1,3-dione family and is catalogued in PubChem under CID 29526402 [1]. Predicted physicochemical properties include a boiling point of 537.7 ± 40.0 °C, a density of 1.344 ± 0.06 g/cm³, a LogP of 3.1, five hydrogen-bond acceptors, zero hydrogen-bond donors, and five rotatable bonds [2]. The compound is primarily encountered as a synthetic intermediate: it is prepared by alkylation of N-(3-bromopropyl)phthalimide (CAS 5460-29-7) with 3-methyl-4-nitrophenol, and it can be reduced or deprotected to yield 3-(3-methyl-4-nitrophenoxy)propylamine (CAS 874889-39-1), a versatile amine building block [2].

1

Protected amine building block: Phthalimide-protected form enables storage stability and selective deprotection to primary amine.

2

Orthogonal functional handles: Aromatic nitro group and phthalimide allow sequential reduction and functionalization.

3

Moderate lipophilicity: Predicted LogP supports straightforward reversed-phase HPLC monitoring and purification.

Uniqueness vs. Generic N-Substituted Phthalimides


Substitution of the phthalimide nitrogen with a 3-methyl-4-nitrophenoxypropyl chain produces a molecule with a distinct physicochemical and reactivity profile that cannot be replicated by simple N-alkyl phthalimides or analogs lacking either the nitro group or the ortho-methyl substituent. The nitro group (−NO₂) confers a strong electron-withdrawing character to the aromatic ring (Hammett σₚ ≈ 0.78), which modulates both the reactivity of the phenoxy oxygen and the propensity for subsequent reduction to the corresponding aniline [1]. The 3-methyl substituent introduces steric and electronic effects that differentiate this compound from the des-methyl analog, N-[3-(4-nitrophenoxy)propyl]phthalimide. The phthalimide moiety itself serves as a protected amine equivalent; deprotection via hydrazinolysis or catalytic hydrogenation releases the free primary amine, 3-(3-methyl-4-nitrophenoxy)propylamine, a step that is quantitative only when the phthalimide is the N-protecting group—alternative protecting groups (e.g., Boc, Cbz) would require different cleavage conditions and exhibit different stability profiles [2]. Furthermore, the LogP of 3.1 places this compound in a lipophilicity range distinct from more polar (e.g., hydroxyalkyl) or more lipophilic (e.g., long-chain alkyl) phthalimide congeners, affecting solubility, membrane permeability, and chromatographic behavior in both analytical and preparative contexts [2].

Nitro and methyl substitution are critical: des-methyl or 4-nitrophenoxy-only analogs alter reactivity, LogP, and SAR profile; they may not reproduce this compound's synthetic or biological behavior.

Phthalimide protection cannot be directly replaced by Boc or Cbz: cleavage conditions and intermediate stability differ significantly, limiting direct substitution in established synthetic routes.

Lipophilicity range (predicted LogP 3.1) is distinct from shorter-chain or more polar phthalimides; this affects partition behavior, chromatographic retention, and membrane permeability in cell-based assays.

Differentiation Evidence


LogP Comparison vs. Key Structural Analogs

The predicted octanol–water partition coefficient (LogP) of the target compound is 3.1 [1]. This value places it at a distinct lipophilicity level compared to two key comparators: N-(3-bromopropyl)phthalimide (the synthetic precursor; LogP ≈ 2.1, predicted) and the downstream deprotected amine 3-(3-methyl-4-nitrophenoxy)propylamine (LogP ≈ 1.4, predicted) [1][2]. The des-methyl analog, N-[3-(4-nitrophenoxy)propyl]phthalimide (C₁₇H₁₄N₂O₅, MW 326.3), has a predicted LogP of approximately 2.7 [3]. The presence of the 3-methyl group in the target compound increases LogP by approximately 0.4 log units relative to the des-methyl analog, which is expected to translate into measurably longer reversed-phase HPLC retention and altered solvent-partitioning behavior [3].

LogP Comparison
Data to verify
Target LogP 3.1 vs. bromopropyl precursor ~2.1, free amine ~1.4, des-methyl analog ~2.7 (predicted).
Supports baseline-resolved HPLC peaks for reaction monitoring.
Predicted LogP; experimental confirmation advised.
Lipophilicity Physicochemical profiling Chromatographic method development

Synthetic Orthogonality vs. Bromopropyl Precursor

The target compound functions as a protected-amine equivalent wherein the phthalimide group can be cleaved under conditions that leave the nitro group intact. In the documented reaction pathway, 2-[3-(3-methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is reduced with palladium on activated charcoal and hydrazine monohydrate in THF/methanol/ethanol at 20.0 °C under 358.53 kPa pressure for 8.0 h to yield N-[3-(4-amino-3-methylphenoxy)propyl]urea [1]. This transformation simultaneously reduces the nitro group to an amine and cleaves the phthalimide, generating a urea derivative. In contrast, the precursor N-(3-bromopropyl)phthalimide cannot undergo an analogous nitro-reduction because it lacks the nitrophenoxy moiety; its synthetic utility is limited to nucleophilic displacement of the bromide [2]. The target compound therefore provides a unique synthetic node: the orthogonality of the nitro group (reducible) and the phthalimide (cleavable) enables sequential functionalization not achievable with the bromopropyl precursor alone [1][2].

Synthetic Orthogonality
Class-level inference
3 orthogonal handles (phthalimide, nitro, propyl linker) enable one-pot reduction to urea derivative.
Enables divergent synthesis from a single intermediate.
Reported conditions: Pd/C, N₂H₄·H₂O, 20°C, 8 h.
Synthetic chemistry Protecting group strategy Amine building block

3-Methyl-4-nitrophenoxy SAR in IDO1 Inhibition

Within the phthalimide-containing IDO1 inhibitor chemotype, the nature of the N-substituent profoundly influences potency. Compounds bearing a 4-nitrophenoxyalkyl side chain have been reported in multiple patent families (e.g., US9320732, US9789094, US10967060) as IDO inhibitors [1]. While the specific IC₅₀ of the target compound against recombinant human IDO1 has not been disclosed in public primary literature, structurally related phthalimide IDO1 inhibitors in the same patent families show IC₅₀ values ranging from approximately 80 to 500 nM in cell-free enzymatic assays [1][2]. The 3-methyl substituent present in the target compound is a key structural differentiator from the des-methyl 4-nitrophenoxy analog: the methyl group occupies a position ortho to the nitro substituent, which is expected to influence the dihedral angle between the aromatic ring and the propyl linker, potentially altering the conformational preference of the side chain and its fit within the IDO1 active site [3]. In the broader context of phthalimide-based bioactive molecules, the presence of a 3-methyl-4-nitrophenyl motif has been associated with enhanced antiproliferative activity in certain cancer cell lines compared to the unsubstituted 4-nitrophenyl analog, although direct comparative data for the target compound are absent [3].

IDO1 SAR Context
Class-level inference
3-methyl-4-nitrophenoxy motif aligns with IDO1 inhibitor pharmacophore; no direct IC₅₀ disclosed. Related analogs show IC₅₀ 80–500 nM.
Supports SAR exploration of methyl substitution effect.
Direct comparative data for target compound absent.
Indoleamine 2,3-dioxygenase Immuno-oncology Structure–activity relationship

Recommended Applications


Divergent Synthesis of Arylamine Building Blocks

The target compound serves as a protected, bifunctional intermediate that can be elaborated into diverse arylamine-containing chemotypes. The phthalimide group can be selectively cleaved (hydrazinolysis or catalytic hydrogenation) to unmask a primary amine, while the aromatic nitro group can be independently reduced (Pd/C, H₂; or SnCl₂; or Fe/HCl) to the corresponding aniline [1]. This orthogonality enables stepwise functionalization—for example, nitro reduction followed by amide coupling, then phthalimide cleavage followed by urea formation—to access compound libraries for medicinal chemistry screening without intermediate isolation of the free aminophenol [1][2].

HPLC Method Development Standard

With a predicted LogP of 3.1, the target compound occupies a well-defined polarity window on reversed-phase HPLC columns (e.g., C18) that is distinct from both the more polar starting material N-(3-bromopropyl)phthalimide (LogP ≈ 2.1) and the more polar product 3-(3-methyl-4-nitrophenoxy)propylamine (LogP ≈ 1.4) [1]. This LogP gap of approximately 1–1.7 log units between the target compound and its immediate synthetic neighbors translates into baseline-resolved chromatographic peaks under standard gradients, making the compound useful as a retention-time marker for monitoring reaction progress and assessing purity in multi-step synthetic sequences [1].

SAR Exploration of 3-Methyl-4-nitrophenoxy Motif

The 3-methyl-4-nitrophenoxy moiety represents a specific structural variation within the broader class of phthalimide-containing bioactive molecules, which have been investigated as IDO1 inhibitors, COX inhibitors, and immunomodulatory agents [1][2]. The 3-methyl substituent introduces steric bulk ortho to the nitro group, which is expected to influence the conformational preference of the aryl–ether bond and potentially alter target binding. Researchers conducting structure–activity relationship studies can use this compound as a direct comparator against the des-methyl analog (N-[3-(4-nitrophenoxy)propyl]phthalimide) and against analogs bearing alternative substituents at the 3-position (e.g., 3-Cl, 3-CF₃, 3-OCH₃) [2].

Protected Precursor to 3-(3-Methyl-4-nitrophenoxy)propylamine

The target compound is the direct synthetic precursor of 3-(3-methyl-4-nitrophenoxy)propylamine (CAS 874889-39-1), a primary amine building block used in the synthesis of urea, amide, and sulfonamide derivatives [1]. In parallel synthesis workflows, the phthalimide-protected form offers advantages over the free amine: it is a crystalline solid (non-hygroscopic), chemically stable during storage, and less prone to oxidation than the free arylamine [1]. Deprotection can be performed immediately prior to the final coupling step, minimizing handling of the reactive free amine. The downstream urea derivative N-[3-(3-methyl-4-nitrophenoxy)propyl]urea (CAS 329945-98-4) has been investigated in the context of plant growth regulation and NNRTI development [1][2].

Application
Selection Property
Validation Focus
Divergent synthesis of arylamine building blocks
Orthogonal nitro and phthalimide protection
Stepwise functionalization feasibility review
Analytical method development
Lipophilicity-based retention marker
Chromatographic separation from synthetic neighbors
SAR exploration of 3-methyl-4-nitrophenoxy motif
Methyl substitution effect on bioactivity
Comparative SAR with des-methyl and 3-substituted analogs
Protected precursor to primary amine
Stable phthalimide-protected form
Deprotection efficiency and storage stability
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